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molecular formula C12H15ClF3NO B3276098 3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride CAS No. 634924-02-0

3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride

Cat. No. B3276098
M. Wt: 281.7 g/mol
InChI Key: IWTUUIBSAWCLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06995263B2

Procedure details

4-(Trifluoromethyl) acetophenone (4.97 g, 26.4 mmol), paraformaldehyde (1.586 g, 2 eq.), dimethylamine hydrochloride (3.23 g, 1.5 eq.) were mixed together in 7 ml of EtOH, treated with 0.08 ml of 37% HCl, and heated to reflux for 5 h. Cooling down to ambient temperature, filtration and washing with tiny amounts of cold EtOH delivered 4.59 g of the title compound as white crystals, mp. 128–142° C. (dec.).
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
1.586 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.08 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][CH:5]=1)=[O:3].[CH2:14]=O.[ClH:16].[CH3:17][NH:18][CH3:19].Cl>CCO>[ClH:16].[CH3:17][N:18]([CH3:14])[CH2:19][CH2:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:11])([F:12])[F:13])=[CH:6][CH:5]=1)=[O:3] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
4.97 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
1.586 g
Type
reactant
Smiles
C=O
Name
Quantity
3.23 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
7 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.08 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
WASH
Type
WASH
Details
washing with tiny amounts of cold EtOH

Outcomes

Product
Name
Type
Smiles
Cl.CN(CCC(=O)C1=CC=C(C=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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